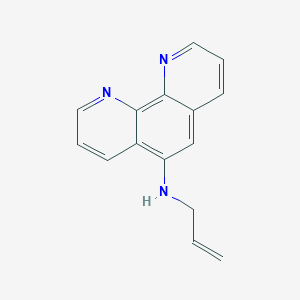

N-Allyl-1,10-phenanthrolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N-prop-2-enyl-1,10-phenanthrolin-5-amine |

InChI |

InChI=1S/C15H13N3/c1-2-7-16-13-10-11-5-3-8-17-14(11)15-12(13)6-4-9-18-15/h2-6,8-10,16H,1,7H2 |

InChI Key |

ZVXMOGINAOEZFC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl 1,10 Phenanthrolin 5 Amine

Precursor Synthesis: 1,10-Phenanthrolin-5-amine (B135153) Generation

The foundational step in synthesizing N-allyl-1,10-phenanthrolin-5-amine is the creation of its precursor, 1,10-phenanthrolin-5-amine. This can be achieved through two primary routes: the direct amination of 1,10-phenanthroline (B135089) or the construction of the phenanthroline core through cyclocondensation reactions.

Amination of 1,10-Phenanthroline Approaches

Direct amination of the 1,10-phenanthroline scaffold is a common method for producing 1,10-phenanthrolin-5-amine. One established method involves the nitration of 1,10-phenanthroline to yield 5-nitro-1,10-phenanthroline (B1664666), which is subsequently reduced to the desired 5-amino derivative. A laboratory-scale synthesis of 5-amino-1,10-phenanthroline involves the reduction of 5-nitro-1,10-phenanthroline using hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. uctm.edu

Another approach to amination involves the direct functionalization of the phenanthroline ring system. For instance, the synthesis of 6-nitro-1,10-phenanthrolin-5-amine has been achieved through the amination of 5-nitro-1,10-phenanthroline in a mixture of ethanol (B145695) and dioxane. researchgate.net While this produces a different isomer, it highlights the potential for direct amination strategies on the phenanthroline core.

Cyclocondensation Strategies for Phenanthroline Core Formation

The construction of the 1,10-phenanthroline ring system itself can be achieved through cyclocondensation reactions, most notably the Skraup synthesis. This method traditionally involves reacting o-phenylenediamine (B120857) with glycerol (B35011), sulfuric acid, and an oxidizing agent like arsenic acid or nitrobenzene. wikipedia.org Dehydration of glycerol forms acrolein, which then undergoes condensation with the amine followed by cyclization to form the phenanthroline core. wikipedia.org

More contemporary and often greener approaches to phenanthroline synthesis have been developed. These include catalyst- and solvent-free conditions for multicomponent domino reactions, which offer high atom economy and yield. tandfonline.com For example, a one-pot method catalyzed by mixed acids has been used to synthesize 4,7-dibromoaryl-1,10-phenanthroline derivatives from 1-bromoaryl-3-chloroacetone and o-phenylenediamine. sioc-journal.cn While not directly producing the 5-amino derivative, these methods demonstrate the versatility of cyclocondensation strategies in creating functionalized phenanthrolines.

N-Allylation Strategies for 1,10-Phenanthrolin-5-amine

Once 1,10-phenanthrolin-5-amine is obtained, the next critical step is the introduction of the allyl group to the amino functionality. This is typically achieved through N-alkylation protocols.

Direct N-Alkylation Protocols and Regioselectivity Considerations

Direct N-alkylation is a primary method for introducing the allyl group. This generally involves reacting 1,10-phenanthrolin-5-amine with an allyl halide, such as allyl bromide, in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic allyl halide.

The regioselectivity of this reaction is a key consideration. While the primary amine at the 5-position is the intended site of allylation, the nitrogen atoms within the phenanthroline ring also possess nucleophilic character. However, the exocyclic primary amine is generally more reactive towards alkylation than the endocyclic ring nitrogens, leading to preferential N-allylation at the 5-position. The reaction conditions, including the choice of solvent and base, can be optimized to maximize the yield of the desired N-allyl product and minimize side reactions.

Studies on the N-alkylation of anilines, which share similarities with 1,10-phenanthrolin-5-amine, have shown that activated alkyl halides like allyl bromide react efficiently. The use of ionic liquids as solvents has also been explored to improve reaction rates and selectivity in N-alkylation reactions.

Alternative Allyl Group Introduction Methodologies

Beyond direct alkylation with allyl halides, other methods for introducing an allyl group to an amine exist. Palladium-catalyzed allylic amination of allyl alcohols offers a direct route to allylic amines. organic-chemistry.org For instance, molybdenum and rhodium catalysts have been employed for the regioselective amination of allylic alcohols and their derivatives. organic-chemistry.org

Another approach involves the reaction of amines with allyl carbonates, catalyzed by transition metals like iridium, which can proceed with high stereoselectivity. organic-chemistry.org While these methods are not specifically documented for 1,10-phenanthrolin-5-amine, they represent viable alternative strategies that could be adapted for its N-allylation.

Purification and Isolation Techniques for the N-Allyl Derivative

Following the N-allylation reaction, the crude product mixture will likely contain the desired this compound, unreacted starting materials, the hydrohalide salt of the product, and potentially over-alkylated or ring-alkylated byproducts. Therefore, a robust purification strategy is essential to isolate the target compound in high purity.

A typical purification sequence would involve an initial workup to neutralize any remaining acid and remove water-soluble impurities. This is often followed by extraction of the product into an organic solvent. The primary purification method for non-volatile organic compounds like this compound is column chromatography. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation.

Recrystallization is another powerful technique for purifying solid compounds. deadnet.se By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, crystals of the pure compound can form, leaving impurities behind in the mother liquor. The choice of solvent is paramount for successful recrystallization.

The purity of the final isolated product can be assessed using various analytical techniques, including:

Thin-Layer Chromatography (TLC): To monitor the progress of the purification.

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the successful introduction of the allyl group.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Synthetic Yield Optimization and Scale-Up Considerations for this compound

The synthesis of this compound is fundamentally a two-stage process. The first stage involves the preparation of the precursor, 5-amino-1,10-phenanthroline. This is typically achieved through the direct nitration of 1,10-phenanthroline to yield 5-nitro-1,10-phenanthroline, followed by the reduction of the nitro group to an amine. The second stage is the N-alkylation of the resulting 5-amino-1,10-phenanthroline with an allyl group. Optimizing the yield and ensuring scalability are critical for the efficient production of the final compound.

The initial nitration step has been a subject of study to improve its efficiency. Early methods reported yields of around 60%. However, significant improvements have been achieved, with procedures now capable of producing 5-nitro-1,10-phenanthroline in yields of 90% or higher. acs.org Key modifications include careful control of the reaction temperature, ideally not exceeding 170°C, and the use of fuming nitric and sulfuric acids. acs.orgacs.org The subsequent reduction of the nitro group to form 5-amino-1,10-phenanthroline is a standard transformation, often employing reducing agents like tin(II) chloride or catalytic hydrogenation.

The final N-allylation step, while not extensively documented for this specific molecule, follows well-established principles of amine alkylation. The reaction typically involves the nucleophilic attack of the primary amino group of 5-amino-1,10-phenanthroline on an allyl halide (such as allyl bromide or allyl chloride) in the presence of a base.

Synthetic Yield Optimization

Optimizing the yield of the N-allylation reaction requires a systematic evaluation of several key parameters. The goal is to maximize the formation of the desired mono-allylated product while minimizing side reactions, such as overalkylation (which would form a tertiary amine) or reaction at the phenanthroline nitrogen atoms.

Key Optimization Parameters:

Choice of Base: The base is crucial for deprotonating the primary amine, thereby increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (B128534) (TEA). The strength and solubility of the base can significantly impact reaction rates and yields. acs.org

Solvent: The reaction solvent must be inert to the reactants and capable of dissolving the starting materials. Polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often effective for this type of nucleophilic substitution.

Reaction Temperature: Temperature affects the reaction rate. While higher temperatures can speed up the reaction, they can also promote the formation of unwanted byproducts. An optimal temperature balances reaction time with selectivity.

Stoichiometry: The molar ratio of the reactants is critical. Using a slight excess of the allylating agent can drive the reaction to completion, but a large excess may increase the risk of overalkylation.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion of the starting material. Progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

A hypothetical optimization study for the N-allylation of 5-amino-1,10-phenanthroline is presented below. This table illustrates how varying reaction conditions can influence the product yield, based on typical outcomes for similar N-alkylation reactions of aromatic amines. acs.orgnih.gov

Table 1: Representative Optimization of N-Allylation of 5-amino-1,10-phenanthroline Conditions: 5-amino-1,10-phenanthroline (1.0 mmol), Allyl Bromide (1.1 mmol) in 5 mL Solvent for 12 hours.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ (2.0) | Acetonitrile | 50 | 65 |

| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 78 |

| 3 | K₂CO₃ (2.0) | DMF | 80 | 75 |

| 4 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 85 |

| 5 | TEA (2.0) | Acetonitrile | 80 | 55 |

From this representative data, one could conclude that using a stronger inorganic base like cesium carbonate in acetonitrile at an elevated temperature provides the highest yield for this transformation.

Scale-Up Considerations

Transitioning the optimized laboratory procedure to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and reproducible.

Reagent Cost and Availability: On a large scale, the cost of reagents becomes a major factor. While cesium carbonate might give the best yield in the lab, a less expensive base like potassium carbonate may be more economically viable for bulk production, even if it results in a slightly lower yield. acs.org Solvents must also be considered for their cost, ease of recovery, and environmental impact.

Thermal Management: The N-allylation reaction is exothermic. On a large scale, the heat generated can be significant and must be managed effectively to prevent runaway reactions and the formation of impurities. This requires the use of jacketed reactors with precise temperature control and may necessitate slower, controlled addition of reagents.

Work-up and Purification: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. For scale-up, the ideal method is crystallization. The process should be designed to ensure that the crude product can be purified by crystallizing from a suitable solvent system, which is a much more efficient and scalable technique.

Catalytic Alternatives: For large-scale synthesis, catalytic methods are often preferred as they reduce waste and can be more efficient. Research into catalytic N-alkylation of amines using alcohols (e.g., allyl alcohol) instead of halides is an active area. nih.govnih.govacs.org These "borrowing hydrogen" or "hydrogen autotransfer" methods often use ruthenium or iridium catalysts and generate water as the only byproduct, presenting a greener and potentially more atom-economical alternative for industrial production. researchgate.net

Coordination Chemistry of N Allyl 1,10 Phenanthrolin 5 Amine

Ligand Properties and Metal Chelation Affinity

The introduction of substituents onto the 1,10-phenanthroline (B135089) scaffold can significantly alter its coordination behavior. These modifications can impact the ligand's flexibility, steric hindrance around the metal binding site, and the electronic nature of the coordinating nitrogen atoms.

Role of the N-Allyl Substituent on Ligand Flexibility and Steric Effects

The N-allyl group attached to the 5-amino position of the 1,10-phenanthroline ring introduces additional degrees of freedom compared to the unsubstituted amine. This increased flexibility can influence the orientation of the ligand upon coordination to a metal center. The allyl group itself possesses a degree of conformational freedom, which can lead to different spatial arrangements and potentially impact the packing of complexes in the solid state.

Electron-Donating/Withdrawing Effects of the Allyl Group on Metal Binding Sites

The electronic nature of substituents on the phenanthroline ring directly affects the electron density at the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. The N-allyl group is generally considered to be a weakly electron-withdrawing group. This is in contrast to simple alkyl groups, which are typically electron-donating. The presence of the double bond in the allyl group allows for some delocalization of electron density.

Formation of Metal Complexes with N-Allyl-1,10-phenanthrolin-5-amine

The synthesis of metal complexes with substituted phenanthroline ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes is dependent on the metal ion, the ligand, and the reaction conditions.

Transition Metal Coordination: Synthetic Routes and Stoichiometry

While specific synthetic routes for this compound complexes are not detailed in the available literature, general methods for the synthesis of transition metal complexes with phenanthroline derivatives are well-established. These typically involve mixing the ligand and a metal salt, such as a halide or nitrate (B79036), in a solvent like methanol, ethanol (B145695), or acetonitrile (B52724), followed by heating or stirring at room temperature. chim.it For example, the synthesis of copper(I) complexes with 2,9-disubstituted phenanthrolines has been achieved by reacting the ligand with Cu(CH3CN)4 in a nitrogen-saturated solution of dichloromethane (B109758) and acetonitrile. cmu.edu

The stoichiometry of the resulting complexes can vary. For instance, with 5-amino-1,10-phenanthroline, tris-chelated complexes of the type [M(aphen)3]n+ (where M is a transition metal and aphen is 5-amino-1,10-phenanthroline) have been synthesized. rsc.org It is plausible that this compound would form similar complexes, although the steric bulk of the N-allyl group might influence the number of ligands that can coordinate to a single metal center.

Table 1: Representative Synthetic Methods for Phenanthroline-based Metal Complexes

| Metal Precursor | Ligand | Solvent(s) | Conditions | Reference |

| Cu(CH₃CN)₄ | 2,9-disubstituted-1,10-phenanthroline | Dichloromethane/Acetonitrile | Nitrogen atmosphere, Room temperature | cmu.edu |

| CuCl₂·2H₂O, Me₂SnCl₂ | Bioactive 1,10-phenanthroline pharmacophore | Methanol | Room temperature | chim.it |

| Various (Mn(II), Fe(II), etc.) | 5-amino-1,10-phenanthroline | Not specified | Not specified | rsc.org |

Main Group Metal Interactions and Supramolecular Assembly

The ability of 1,10-phenanthroline and its derivatives to participate in non-covalent interactions, such as π-π stacking, makes them excellent building blocks for supramolecular assemblies. mdpi.comtu-clausthal.de These interactions can lead to the formation of complex, higher-order structures. For example, the reaction of 1,10-phenanthroline with zinc(II) nitrate in the presence of an organic counterion has been shown to produce a three-dimensional cationic layer network held together by π-π stacking. tu-clausthal.de

Structural Elucidation of this compound Metal Complexes

The definitive characterization of metal complexes relies on a combination of spectroscopic techniques and, most conclusively, single-crystal X-ray diffraction. These methods provide detailed information about the coordination geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although no specific crystal structures of this compound metal complexes have been reported, the structures of numerous other phenanthroline-based complexes have been determined. For instance, the crystal structure of a tris(1,10-phenanthroline)zinc(II) complex has been elucidated, revealing the coordination environment of the zinc center. tu-clausthal.de Similarly, the structures of rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline based ligands have been confirmed by X-ray diffraction, showing the expected octahedral geometry. soton.ac.uk

It is anticipated that metal complexes of this compound could be characterized using similar techniques. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR would provide initial evidence of complex formation, while single-crystal X-ray diffraction would be essential for a complete structural determination. researchgate.net

Table 2: Common Techniques for Structural Elucidation of Metal Complexes

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, intermolecular interactions. |

| ¹H and ¹³C NMR Spectroscopy | Information on the ligand environment upon coordination, shifts in proton and carbon signals. |

| FT-IR Spectroscopy | Changes in vibrational frequencies of the ligand upon coordination to the metal. |

| UV-Vis Spectroscopy | Electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. |

| Mass Spectrometry | Determination of the mass-to-charge ratio of the complex, confirming its composition. |

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Detailed spectroscopic data for metal complexes of this compound are not available in the current scientific literature.

X-ray Crystallography for Solid-State Structural Analysis

There are no published crystal structures for metal complexes of this compound.

Electrochemical Behavior of Metal Complexes Containing this compound

Redox Properties and Potential Applications in Electrochemistry

Specific studies on the redox properties and electrochemical applications of metal complexes containing this compound have not been reported.

Influence of the N-Allyl Moiety on Metal Center Oxidation States

The influence of the N-allyl moiety on the oxidation states of metal centers in complexes of this compound has not been investigated in the available literature.

Photophysical and Photochemical Properties of N Allyl 1,10 Phenanthrolin 5 Amine Complexes

Light Absorption and Emission Characteristics

The introduction of an N-allyl-5-amino group onto the 1,10-phenanthroline (B135089) framework is expected to significantly modulate the electronic and, consequently, the photophysical properties of its metal complexes. This functionalization allows for fine-tuning of absorption and emission profiles, which is critical for applications ranging from luminescent probes to photocatalysis.

Absorption Spectra Analysis and Electronic Transitions

Complexes of N-Allyl-1,10-phenanthrolin-5-amine, like other substituted phenanthroline compounds, are anticipated to exhibit characteristic absorption bands in the ultraviolet (UV) and visible regions. The absorption spectra are typically dominated by two main types of electronic transitions:

Intraligand (π-π) Transitions:* Occurring at higher energies (typically in the UV region, < 350 nm), these transitions are localized on the aromatic phenanthroline ring system. The position and intensity of these bands are influenced by substituents. The electron-donating nature of the amino group at the 5-position is expected to cause a red-shift (bathochromic shift) in these transitions compared to the unsubstituted 1,10-phenanthroline.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: In complexes with d-block metals like Ruthenium(II) or Rhenium(I), lower energy absorption bands appear in the visible region (typically 400-500 nm). soton.ac.uknih.gov These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal, the substituents on the ligand, and the solvent environment. The N-allyl-5-amino group would lower the energy of the ligand's π* orbital, likely resulting in a red-shift of the MLCT band, which is advantageous for harvesting visible light.

For instance, studies on europium(III) complexes with the related 5-amino-1,10-phenanthroline ligand demonstrate strong ligand-centered absorption, which is crucial for sensitizing the metal ion's luminescence. researchgate.net

Luminescence Properties: Fluorescence and Phosphorescence

The emissive properties of this compound complexes are highly dependent on the choice of the central metal ion.

Fluorescence: The free this compound ligand itself is expected to be fluorescent, emitting in the blue-to-green region, a common feature for substituted imidazo[4,5-f]-1,10-phenanthroline ligands which show emission around 410–415 nm. soton.ac.uk

Phosphorescence: Transition metal complexes, particularly those of Ru(II), Re(I), and Ir(III), are well-known for their strong phosphorescence at room temperature. soton.ac.uknih.gov This emission originates from a triplet excited state (e.g., ³MLCT) and is characterized by longer lifetimes compared to fluorescence. For example, Re(I) complexes with similar imidazo[4,5-f]-1,10-phenanthroline ligands exhibit visible phosphorescence in the 558–585 nm range. soton.ac.uk

Lanthanide Luminescence: When complexed with lanthanide ions such as Europium(III) or Terbium(III), the this compound ligand is expected to act as an "antenna." It absorbs UV light efficiently and transfers the energy to the metal ion, which then emits light through its characteristic sharp, line-like f-f transitions. A closely related Eu(III) complex with 5-acrylamido-1,10-phenanthroline exhibits a remarkable luminescence quantum yield of 40.1% and a long lifetime, emitting a characteristic red light. researchgate.net

Table 1: Representative Luminescence Data of Related Phenanthroline Complexes

Excited State Dynamics and Lifetimes

The behavior of the complex after light absorption is governed by its excited-state dynamics, which dictates the efficiency of luminescence and photochemical reactions.

Quenching Mechanisms and Rate Constants with Molecular Oxygen and Other Analytes

The luminescence of many metal complexes, especially those with long-lived triplet excited states like Ru(II)-phenanthrolines, is efficiently quenched by molecular oxygen (O₂). This process typically occurs via energy transfer, generating highly reactive singlet oxygen (¹O₂), a property utilized in photodynamic therapy. The quenching efficiency is described by the Stern-Volmer equation, and the rate constant (k_q) is a key parameter.

For heteroleptic Ru(II) complexes of N-1,10-phenanthrolin-5-ylalkylamides, which are structurally analogous to the N-allyl derivative, the quenching rate constant with O₂ has been reported to be approximately 3.7 x 10⁹ L mol⁻¹ s⁻¹. researchgate.net This high rate constant indicates an efficient interaction between the complex's excited state and molecular oxygen.

Intramolecular Energy Transfer Processes

In lanthanide complexes, the dominant excited-state process is intramolecular energy transfer from the ligand to the metal center (the antenna effect). Following excitation to the singlet state of the this compound ligand, the energy cascades down to the ligand's triplet state via intersystem crossing. For efficient sensitization, the energy of this triplet state must be appropriately matched—higher than, but close to, the accepting f-orbital energy level of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺).

Studies on 5-nitro-1,10-phenanthroline (B1664666) determined its triplet state energy to be around 20,048 cm⁻¹, which is suitable for sensitizing the luminescence of Eu³⁺. researchgate.net It is expected that the N-allyl-5-amino derivative would also possess a triplet energy level in a range that allows for efficient energy transfer to europium and other lanthanides.

Photoredox Chemistry and Charge Separation in Metal Complexes

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, with Ru(II) and Ir(III) polypyridyl complexes being benchmark catalysts. rsc.org Upon absorption of light, the complex is excited to a state (e.g., ³MLCT) where it can act as both a potent oxidant and a reductant.

Complexes of this compound are expected to be active photoredox catalysts. The process begins with the formation of the MLCT excited state. nih.gov This excited state can be quenched either reductively or oxidatively:

Reductive Quenching: The excited complex accepts an electron from a donor, generating a reduced form of the complex (e.g., Ru(I)) and a radical cation of the donor. The electron-donating 5-amino group on the phenanthroline ligand would make the complex easier to oxidize, thus favoring a reductive quenching pathway.

Oxidative Quenching: The excited complex donates an electron to an acceptor, resulting in an oxidized complex (e.g., Ru(III)) and a radical anion of the acceptor.

The presence of the amine functionality directly on the phenanthroline core can play a significant role in these processes, potentially acting as an intramolecular electron donor or modulating the redox potentials of the complex. The allyl group, being an unsaturated moiety, could also potentially participate in subsequent radical reactions or be used to anchor the photocatalyst to a support. The generation of charge-separated states is fundamental to applications in artificial photosynthesis and solar energy conversion. nih.gov

Table 2: Compound Names Mentioned in the Article

Singlet Molecular Oxygen Generation Mechanisms

The generation of singlet molecular oxygen (¹O₂) is a critical aspect of the photochemical behavior of this compound and its metal complexes, underpinning their potential applications in areas such as photodynamic therapy and photocatalysis. This process is governed by the photophysical properties of the complex, which are intricately linked to the nature of the central metal ion and the ligand architecture.

Photosensitization Pathways and Quantum Yields

The formation of singlet oxygen by photosensitization typically occurs through a Type II mechanism. Upon absorption of light, the photosensitizer, in this case, a metal complex of this compound, is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state.

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The quantum yield is a crucial parameter for evaluating the efficacy of a photosensitizer. Organometallic complexes containing polyaromatic ligands like 1,10-phenanthroline are known to be efficient photosensitizers. ethz.ch

The introduction of substituents onto the 1,10-phenanthroline scaffold can significantly modulate the photophysical properties and, consequently, the singlet oxygen quantum yield. For instance, studies on various substituted phenanthroline complexes have demonstrated that the nature and position of the substituent can influence the efficiency of intersystem crossing and energy transfer to molecular oxygen. While specific data for this compound complexes is not extensively documented, data from related structures provide valuable insights. For example, copper(I) complexes with amino-substituted phenanthroline ligands have been shown to efficiently generate singlet oxygen, with quantum yields reaching up to 39.8%.

The following table presents singlet oxygen quantum yields for a selection of phenanthroline-based metal complexes, illustrating the impact of ligand substitution and the central metal ion.

| Complex | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| [Cu(dmp)(nNH₂-phen)]⁺ (nNH₂ = 5-amino) | CH₂Cl₂ | 0.398 | |

| [Pt(8-hydroxyquinoline)(2-(2'-thienyl)pyridine)] | Toluene | 0.82 | nih.gov |

| Platinum thiolate phenanthroline complex (unspecified) | Not specified | Produces ¹O₂ (quantum yield not reported) | nih.gov |

| [Ru(phen)₂(6,6'-dhbp)]²⁺ (deprotonated) | Not specified | 0.87 | researchgate.net |

| [Ru(dop)₂(6,6'-dhbp)]²⁺ (deprotonated) | Not specified | 0.48 | researchgate.net |

| fac-[Re(CO)₃(phen)(PhSepy)]⁺ | Not specified | 0.65 - 0.70 | nih.gov |

This table is for illustrative purposes and includes data for various phenanthroline derivatives to demonstrate the range of quantum yields observed.

Impact of Ligand Structure on Reactive Oxygen Species Production

The structure of the ligand, specifically the this compound, plays a pivotal role in determining the efficiency of reactive oxygen species (ROS) production. The electronic and steric properties of the substituents on the phenanthroline ring can significantly alter the photophysical characteristics of the resulting metal complexes. nih.gov

The introduction of an amino group at the 5-position of the phenanthroline ring, as in 5-amino-1,10-phenanthroline, can influence the electronic properties of the ligand through mesomeric and inductive effects. This, in turn, affects the energy levels of the metal-to-ligand charge transfer (MLCT) states, which are often the precursors to the triplet states responsible for singlet oxygen generation. The N-allyl group attached to the amine introduces further modifications. The allyl group is an electron-donating group, which can increase the electron density on the phenanthroline ring system. This can affect the redox potentials of the complex and the energy of the excited states.

Furthermore, the steric bulk of the N-allyl group can influence the geometry of the metal complex. In some cases, steric hindrance can lead to distortions from ideal geometries, which may affect the rates of non-radiative decay pathways and, consequently, the lifetime of the excited triplet state. A longer triplet state lifetime generally allows for more efficient energy transfer to molecular oxygen, leading to higher singlet oxygen quantum yields.

Studies on related systems have shown that functionalization of the 1,10-phenanthroline ligand can be a powerful strategy to fine-tune the photophysical and photochemical properties of their metal complexes. For example, the synthesis of various N-1,10-phenanthrolin-5-ylalkylamides and their corresponding ruthenium(II) complexes has been explored for their photosensitizing capabilities. researchgate.net These studies highlight that even subtle changes in the alkyl chain of the amide substituent can impact the complex's interaction with its environment and its ability to generate singlet oxygen. researchgate.net

In copper-phenanthroline systems, the presence of certain substituents can lead to the generation of singlet oxygen, which has been implicated in DNA damage. nih.gov The specific contribution of the N-allyl group in this compound to ROS production would depend on the interplay of its electronic and steric effects within the coordination sphere of the metal ion.

Mechanistic Studies of Biomolecular Interactions Mediated by N Allyl 1,10 Phenanthrolin 5 Amine Metal Complexes

Nucleic Acid Recognition and Binding Mechanisms

The initial step in the biological action of many phenanthroline-based metal complexes is their recognition and binding to nucleic acids like DNA and RNA. This non-covalent association is a prerequisite for subsequent events such as nucleic acid cleavage. libretexts.org The binding process itself can interfere with cellular machinery that interacts with DNA, inhibiting processes like replication. mdpi.com

Metal complexes of 1,10-phenanthroline (B135089) and its derivatives primarily interact with duplex DNA through two main non-covalent modes: intercalation and groove binding. mdpi.comlibretexts.org

Intercalation: This mode involves the insertion of the planar, aromatic phenanthroline ligand between the base pairs of the DNA double helix. researchgate.netmdpi.com This insertion causes a deformation of the DNA structure, typically unwinding and lengthening the helix, which can disrupt its normal function. The π-π stacking interactions between the aromatic system of the phenanthroline ligand and the DNA base pairs are the primary stabilizing force for intercalation. mdpi.com Platinum(II) complexes containing methylated phenanthroline derivatives, for example, have been shown to bind to DNA via intercalation. nih.gov

Groove Binding: In this interaction, the complex binds to the exterior of the DNA helix, within either the major or minor groove. mdpi.comlibretexts.org This binding is typically stabilized by weaker interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov Groove binding is often considered a preliminary step to intercalation, with the complex first associating with a groove before inserting itself between the base pairs. mdpi.comrsc.org The specific geometry and substituents of the complex, including ancillary ligands, can favor binding in one groove over the other. nih.govlibretexts.org For instance, molecular dynamics simulations of copper(II) complexes with substituted phenanthrolines have shown that an ancillary glycinate (B8599266) ligand promotes minor-groove binding through hydrogen bond formation. nih.govacs.org

A competition between groove binding and intercalation often exists, and the preferred mode can be modulated by functional groups on the phenanthroline ligand. mdpi.com The substitution pattern influences steric and electronic properties, which in turn dictate the most favorable interaction with the DNA helix. rsc.org

Metal complexes of phenanthroline derivatives often exhibit a degree of sequence selectivity in their binding to DNA. Many complexes show a preference for binding to GC-rich (guanine-cytosine) regions of the DNA duplex. sdu.dk This selectivity can arise from specific interactions with the functional groups of the bases exposed in the grooves.

The affinity of a complex for DNA is quantified by its apparent binding constant (Kapp). This value is highly dependent on the structure of the entire complex, including the phenanthroline ligand, its substituents, and any ancillary ligands. sdu.dk The introduction of extended planar aromatic systems as ancillary ligands can significantly enhance DNA binding affinity. For example, in a series of copper(II) complexes with di-(2-picolyl)amine (DPA), replacing a simple phenanthroline ancillary ligand with larger dipyridoquinoxaline (DPQ) or dipyridophenazine (DPPZ) ligands resulted in a dramatic increase in the DNA binding constant, from 10⁵ M⁻¹ to 10⁷ M⁻¹. sdu.dk Similarly, platinum(II) complexes with 5-methyl and 5,6-dimethyl substituted phenanthrolines show greater biological activity than the unsubstituted phenanthroline complex, which correlates with their DNA binding. nih.gov

| Complex | Ancillary Ligand | Apparent DNA Binding Constant (Kapp) (M-1 bp-1) | Reference |

|---|---|---|---|

| Cu-DPA-Phen | 1,10-phenanthroline (Phen) | ~6.7 x 105 | sdu.dk |

| Cu-DPA-DPQ | dipyridoquinoxaline (DPQ) | ~1.0 x 106 | sdu.dk |

| Cu-DPA-DPPZ | dipyridophenazine (DPPZ) | ~1.0 x 107 | sdu.dk |

| [Cu(pdon)2Cl4] | 1,10-phenanthroline-5,6-dione (B1662461) (pdon) | 5.20 x 105 | researchgate.net |

| [Cu(pdon)(DMSO)Cl2] | 1,10-phenanthroline-5,6-dione (pdon) | 2.68 x 105 | researchgate.net |

| Cu(pdon)32 | 1,10-phenanthroline-5,6-dione (pdon) | 7.05 x 105 | researchgate.net |

Chemically Induced Nucleic Acid Scission

Beyond simply binding, many metal-phenanthroline complexes can actively cleave the phosphodiester backbone of DNA and RNA. This "nuclease" activity is a key mechanism for their cytotoxicity. mdpi.comresearchgate.net The cleavage can occur through different chemical pathways, primarily radical-mediated or hydrolytic.

The most common cleavage mechanism for copper-phenanthroline complexes involves the generation of reactive oxygen species (ROS). nih.govacs.org In the presence of a reducing agent, the copper(II) complex is reduced to a copper(I) species, which can then react with molecular oxygen to produce ROS such as the highly reactive hydroxyl radical (•OH) or singlet oxygen (¹O₂). researchgate.net

These ROS can then attack the DNA backbone. The hydroxyl radical, for instance, can abstract a hydrogen atom from the deoxyribose sugar units, leading to strand scission. nih.govacs.org This oxidative attack is often favored when the complex is bound in the minor groove of the DNA. nih.govacs.org Studies on copper complexes with 1,10-phenanthroline-5,6-dione have shown that the cleavage of plasmid DNA likely involves both singlet oxygen and hydroxyl radicals as the active species. researchgate.net This process converts the supercoiled plasmid DNA into a nicked, circular form and subsequently into a linear form with increasing complex concentration or time. researchgate.net

An alternative to oxidative cleavage is the hydrolytic pathway. This mechanism involves the direct catalytic cleavage of the phosphodiester bond by the metal complex, mimicking the action of natural nuclease enzymes. This pathway is particularly significant as it does not require an external co-reductant. Certain metal complexes, such as those involving molybdenum-oxo species, have been investigated for their ability to act as artificial phosphoesterases, catalyzing the hydrolysis of DNA's phosphoester bonds. mdpi.comnih.gov The cleavage of supercoiled plasmid DNA is a common assay for this activity, as the conversion from the supercoiled form to the relaxed, nicked form is easily monitored by gel electrophoresis. nih.gov

The efficiency and mechanism of nucleic acid cleavage are critically dependent on the identity of the central metal ion and the nature of the other ligands in its coordination sphere. nih.govnih.gov

Protein Interaction and Enzyme Modulation Investigations

The interaction of N-Allyl-1,10-phenanthrolin-5-amine metal complexes with proteins can lead to a range of biological effects, from the inhibition of enzyme activity to the induction of conformational changes that can alter protein function. These interactions are of great interest in the development of new therapeutic agents and biochemical tools.

The 1,10-phenanthroline (phen) scaffold is a well-established inhibitor of metallopeptidases. wikipedia.org The inhibitory action arises from the strong chelating ability of the two nitrogen atoms in the phenanthroline ring system, which can extract and bind the metal ion essential for the catalytic activity of the enzyme. wikipedia.org This process leaves behind an inactive apoenzyme. wikipedia.org

Notably, 1,10-phenanthroline and its derivatives show a preference for inhibiting zinc metallopeptidases, with a significantly lower affinity for calcium-dependent enzymes. wikipedia.org The introduction of an allyl group at the 5-amino position can influence the lipophilicity and steric properties of the ligand, potentially altering its interaction with the enzyme's active site.

A study on the inhibition of thermolysin, a zinc-containing metalloproteinase, by 1,10-phenanthroline provides insight into the structural basis of this inhibition. nih.gov Crystallographic analysis revealed that 1,10-phenanthroline molecules can bind to the protein surface, stabilized by π-π stacking interactions with aromatic amino acid residues. nih.gov For chelation to occur, the metal ion must be accessible on the protein surface without significant steric hindrance from surrounding amino acids. nih.gov In the case of thermolysin, the active site Zn2+ ion was completely chelated by 1,10-phenanthroline. nih.gov

Table 1: Interactions of 1,10-Phenanthroline with Thermolysin

| Interacting Residue | Type of Interaction |

|---|---|

| Phe63, Tyr66, Tyr110, His216, Trp251 | π-π stacking |

| Ser5, Arg101 | Other interactions |

Data sourced from a study on the crystal structure of thermolysin in the presence of 1,10-phenanthroline. nih.gov

The binding of a ligand to a protein can occur through two primary mechanisms: "induced fit," where the protein conformation changes upon ligand binding, or "conformational selection," where the ligand binds to a pre-existing, higher-energy conformation of the protein. nih.gov Metal complexes of this compound can interact with protein binding sites through various non-covalent forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking.

The binding of 1,10-phenanthroline to thermolysin, for instance, resulted in the chelation of a Ca2+ ion at the Ca3 site, which is exposed to the solvent. nih.gov This chelation led to a conformational change in the side chains of nearby amino acid residues, specifically Asp56 and Gln61. nih.gov However, the chelation of the active site Zn2+ did not induce large conformational changes in the amino acid residues coordinating the metal ion. nih.gov This suggests that the impact of ligand binding on protein conformation can be localized and dependent on the specific binding site.

The planar nature of the phenanthroline ring system facilitates π-π stacking interactions with aromatic residues in protein binding pockets, contributing to the stability of the protein-ligand complex. nih.govresearchgate.net The allyl and amine substituents on the this compound ligand can further influence these interactions, potentially leading to altered binding affinities and specificities compared to the parent 1,10-phenanthroline.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,10-phenanthroline |

Advanced Applications of N Allyl 1,10 Phenanthrolin 5 Amine in Chemical Systems and Materials Science

Catalysis and Organometallic Transformations

The nitrogen atoms of the 1,10-phenanthroline (B135089) ring system are excellent chelators for a wide range of metal ions. The introduction of an amino group at the 5-position and an allyl group allows for fine-tuning of the ligand's properties, which is crucial for enhancing catalytic activity and selectivity in various organometallic transformations.

Homogeneous and Heterogeneous Catalytic Systems

Metal complexes of 1,10-phenanthroline and its derivatives are known to be effective catalysts in a variety of chemical reactions. The presence of the 5-amino group in N-Allyl-1,10-phenanthrolin-5-amine can influence the electron density at the metal center, thereby modulating its catalytic activity.

In homogeneous catalysis , copper complexes of 5-substituted 1,10-phenanthroline ligands have demonstrated high efficiency. For instance, research on copper-catalyzed atom-transfer radical cyclization (ATRC) reactions has shown that modifying the ligand at the 5-position can significantly impact catalyst performance. While specific studies on the N-allyl derivative are emerging, the broader class of 5-amino-phenanthroline ligands has been explored.

For heterogeneous catalysis , the allyl group on this compound offers a convenient handle for immobilization onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. A notable example involves the immobilization of copper-1,10-phenanthroline complexes with α-aminophosphonate groups at the 5-position onto alumina (B75360) (Al₂O₃). rsc.org These solid-supported catalysts have shown comparable activity and enhanced selectivity in ATRC reactions compared to their homogeneous counterparts, and they are recyclable. rsc.org Similarly, a bistriazolyl-phenanthroline–Cu(II) complex has been successfully immobilized on nanomagnetic iron oxide, creating a recyclable catalyst for the synthesis of imidazoles. nih.gov The functional groups on this compound make it a prime candidate for similar immobilization strategies.

Table 1: Performance of a Heterogeneous Copper-Phenanthroline Catalyst in Atom-Transfer Radical Cyclization

| Substrate | Catalyst | Support | Yield (%) | Selectivity |

|---|---|---|---|---|

| N-(2-iodophenyl)methacrylamide | Cu-phenanthroline complex | Al₂O₃ | >95 | High |

| N-(2-iodobenzyl)methacrylamide | Cu-phenanthroline complex | Al₂O₃ | >95 | High |

Source: Dalton Transactions rsc.org

Ligand Design for Enhanced Catalytic Activity and Selectivity

The design of the ligand is paramount in achieving high catalytic efficiency. The electronic and steric properties of this compound can be strategically manipulated to enhance the performance of its metal complexes. The amino group at the 5-position is electron-donating, which can increase the electron density on the metal center, potentially enhancing its reactivity in oxidative addition steps common in catalytic cycles.

The allyl group, in addition to being a point of attachment for heterogenization, can also influence the steric environment around the metal center. This can be crucial for controlling the selectivity of a reaction, for example, by favoring the formation of one stereoisomer over another. The development of functional polymers from phenanthroline-based ligands is a growing area of research, with applications in catalysis. researchgate.net The allyl functionality of this compound makes it a suitable monomer for creating such catalytic polymers.

Chemical Sensing and Detection Platforms

The unique photophysical and electrochemical properties of 1,10-phenanthroline complexes make them excellent candidates for the development of chemical sensors. The introduction of specific functional groups, such as in this compound, allows for the targeted detection of various analytes.

Electrochemical Sensors Utilizing Metal Complexes

Metal complexes of 5-amino-1,10-phenanthroline can be used to fabricate electrochemical sensors. A key strategy involves the electrochemical polymerization of these complexes onto an electrode surface, creating a modified electrode with sensing capabilities. rsc.org The resulting polymer films can exhibit electrocatalytic activity towards specific analytes, allowing for their sensitive and selective detection. rsc.org

Studies have shown that transition metal complexes of 5-amino-1,10-phenanthroline with metals like iron(II) and ruthenium(II) can form stable polymer films on glassy carbon electrodes. rsc.org The redox properties of these films are sensitive to the presence of certain analytes, forming the basis of the sensing mechanism. The allyl group in this compound could potentially be utilized for alternative polymerization methods, such as radical polymerization, to create functional sensor materials.

Table 2: Polymer Film Coverage of 5-Amino-1,10-phenanthroline Metal Complexes on Glassy Carbon Electrodes

| Metal Ion | Polymer Film Surface Coverage (mol cm⁻²) |

|---|---|

| Iron(II) | ~10⁻⁸ |

| Ruthenium(II) | ~10⁻⁸ |

| Osmium(II) | ~10⁻⁹ |

| Cobalt(II) | ~10⁻⁹ |

Source: Journal of the Chemical Society, Dalton Transactions rsc.org

Photoluminescent Probes for Analytes

The rigid, aromatic structure of 1,10-phenanthroline gives rise to interesting photoluminescent properties when complexed with certain metal ions. rsc.org These properties can be harnessed to develop fluorescent and luminescent probes for a variety of analytes. The emission characteristics of these complexes are often sensitive to their local environment, making them ideal for sensing applications.

Ruthenium(II) and Rhenium(I) complexes of substituted phenanthrolines have been synthesized and investigated as luminescent sensors. For example, complexes of 5-carboxy-1,10-phenanthroline have been shown to be effective pH sensors, with their luminescence intensity and lifetime changing in response to pH. nih.gov In a similar vein, a europium complex of a modified 5-amino-1,10-phenanthroline has been developed as a highly selective and sensitive photoluminescent probe for the detection of Cu²⁺ ions in aqueous solutions. researchgate.net The allyl and amino groups of this compound provide handles for conjugating it to other molecules or materials to develop more sophisticated and targeted photoluminescent probes.

Table 3: Photophysical Properties of a Europium-Phenanthroline Complex for Cu²⁺ Sensing

| Property | Value |

|---|---|

| Emission Wavelength | Red emission |

| Selectivity | High for Cu²⁺ |

| Sensitivity | High in aqueous medium |

Source: ResearchGate researchgate.net

Advanced Materials and Nanotechnology

The versatility of this compound extends to the field of materials science and nanotechnology. The ability of the phenanthroline core to form stable complexes and the presence of the reactive allyl group make it a valuable component in the design of functional materials.

The incorporation of 1,10-phenanthroline units into polymer backbones can lead to materials with unique optical, electronic, and catalytic properties. The allyl group of this compound makes it a suitable monomer for polymerization reactions, enabling the creation of advanced functional polymers. researchgate.net These polymers can be designed to have specific properties, such as acting as scaffolds for catalytic metal centers or as sensory materials that respond to external stimuli.

In nanotechnology, this compound can be used to functionalize the surface of nanoparticles. This can impart new properties to the nanoparticles, such as the ability to bind specific metal ions or to act as catalysts. The immobilization of phenanthroline complexes on supports like alumina and magnetic nanoparticles is a testament to the potential of this approach in creating advanced, recyclable catalytic systems. rsc.orgnih.gov The self-assembly of molecular complexes involving 5-amino-1,10-phenanthroline has also been explored, leading to novel supramolecular structures with potential applications in materials science and medicine. nih.gov

Integration into Mesoporous Films and Semiconductor Dispersions

The functionalization of mesoporous films and semiconductor materials with 1,10-phenanthroline derivatives, such as this compound, offers a pathway to tailor their electronic and photophysical properties. The parent compound, 1,10-phenanthrolin-5-amine (B135153), has been recognized for its utility in creating functional films and its potential in semiconductor applications.

Derivatives of 1,10-phenanthrolin-5-amine are noted for their photoluminescent and photosensitive properties, making them suitable for integration into photovoltaic cells. The electrochemical characteristics of related diimine derivatives suggest their utility as n-type semiconductors, which could improve the performance of electronic components. For instance, the electropolymerization of a complex derived from 5-amino-1,10-phenanthroline has been demonstrated, showcasing a method to create thin, functional films on electrode surfaces. This process allows for the deposition of uniform polymer coatings on various surfaces and enables precise control over the film's thickness.

The allyl group on this compound provides a reactive site for polymerization or grafting onto the surfaces of mesoporous materials like silica (B1680970) or titania. This integration can enhance the material's ability to act as a scaffold for catalysts or as a component in sensor arrays. In the context of semiconductor dispersions, the introduction of this phenanthroline derivative can modify the surface states of semiconductor nanoparticles (e.g., ZnO, TiO2), influencing charge separation and transfer processes, which is critical for applications in photocatalysis and solar energy conversion.

Table 1: Potential Applications of this compound in Films and Dispersions

| Application Area | Specific Role of the Compound | Potential Benefit |

| Mesoporous Films | Functional monomer for polymerization | Creation of uniform, functional coatings |

| Surface modification agent | Enhanced catalytic or sensory properties | |

| Semiconductor Dispersions | Surface passivating agent | Improved charge separation and transfer |

| Photosensitizer | Increased light absorption and efficiency |

Development of Functional Supramolecular Architectures

The ability of 1,10-phenanthroline and its derivatives to engage in self-assembly processes is a cornerstone of creating complex and functional supramolecular structures. Research into the parent compound, 5-amino-1,10-phenanthroline, has demonstrated its capacity to form novel molecular complexes through self-assembly. nih.gov

These processes can lead to the formation of intricate architectures with specific functionalities. For example, novel molecular complexes of 5-amino-1,10-phenanthroline have been synthesized and structurally characterized, revealing their potential in various applications. nih.gov The resulting supramolecular structures are held together by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination.

The N-allyl group of this compound introduces an additional vector for directing the assembly of supramolecular structures. This functional group can participate in covalent bond formation, allowing for the "locking" of self-assembled architectures, leading to more robust and stable materials. Furthermore, the coordination of metal ions by the phenanthroline core can be used to direct the formation of metallo-supramolecular polygons and polyhedra with defined shapes and sizes. These structures are of significant interest for their potential applications in molecular recognition, catalysis, and as nanoscale containers.

Table 2: Supramolecular Assemblies Based on 5-Amino-1,10-phenanthroline

| Complex | Composition | Key Structural Features |

| Complex 1 | [(5-NH2-phen)2(phen)(H2O)3] | Mixed-ligand complex with water molecules |

| Complex 4 | [(5-NH2-phen)4(H2O)3] | Homoleptic complex with water molecules |

| Data sourced from a study on the self-assembly of 5-amino-1,10-phenanthroline complexes. nih.gov |

Organic Light-Emitting Device (OLED) Applications of Derivatives

The rigid and planar structure of the 1,10-phenanthroline core, combined with its excellent coordination ability, makes it a prime candidate for use in organic light-emitting devices (OLEDs). Derivatives of 1,10-phenanthroline are actively researched for their potential as fluorescent emitters, host materials, and electron-transporting materials in OLEDs.

Specifically, 1,10-phenanthrolin-5-amine is a precursor for the synthesis of molecules with applications in OLEDs. rosesci.comscientificlabs.ie For example, it can be used to synthesize bis- uni.luphenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), a compound that has shown promise in OLED applications. scientificlabs.ie The introduction of the allyl group in this compound provides a route to create polymeric or cross-linked charge-transporting or emissive layers within an OLED stack, potentially enhancing the device's stability and performance.

The development of metal complexes based on phenanthroline derivatives is a particularly fruitful area of research for OLEDs. These complexes can exhibit high photoluminescent quantum yields and tunable emission colors. The this compound ligand can be used to create novel iridium(III) or ruthenium(II) complexes that could function as efficient phosphorescent emitters in OLEDs, leading to higher device efficiencies.

Computational Chemistry and Theoretical Studies

Molecular Orbital Analysis and Electronic Structure Calculations

The electronic properties of N-Allyl-1,10-phenanthrolin-5-amine are governed by the interplay between the extended π-system of the 1,10-phenanthroline (B135089) core, the electron-donating amine group, and the appended allyl group. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to model its electronic structure.

Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, reactivity, and photophysical properties. For phenanthroline derivatives, the conjugated π-electron system leads to interesting photochemical and electrochemical behavior. researchgate.net

Computational analyses, such as Molecular Electrostatic Potential (MEP) and Averaged Local Ionization Energy (ALIE) surfaces, help identify the most reactive sites within the molecule. mdpi.com For derivatives of 1,10-phenanthrolin-5-amine (B135153), these studies indicate that the nitrogen atoms of the phenanthroline ring and the exocyclic amine group are key sites for electrophilic attack and coordination. mdpi.com The allyl group introduces its own set of molecular orbitals that can interact with the phenanthroline core, potentially modulating its electronic properties. masterorganicchemistry.com

Table 1: Representative Calculated Electronic Properties of a Related Phenanthroline Derivative This table presents typical data obtained from DFT calculations on a related imine derivative of 1,10-phenanthrolin-5-amine to illustrate the type of information generated.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 | Indicates electron-donating capacity |

| ELUMO | -1.5 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.3 | Relates to chemical reactivity and electronic transitions |

Ligand-Metal Interaction Modeling

The 1,10-phenanthroline framework is a classic bidentate N,N-donor ligand, renowned for forming stable complexes with a wide array of metal ions. researchgate.netrsc.org this compound is expected to retain this fundamental coordinating ability. Computational modeling is crucial for understanding the nature of the ligand-metal bond, including its strength, geometry, and electronic characteristics.

Studies on related N-aryl-1,10-phenanthroline-2-amines demonstrate that the two nitrogen atoms, N(1) and N(10), of the phenanthroline nucleus act as a bidentate chelator to metal ions like Zn(II). nih.gov This interaction is central to its role in coordination chemistry and has been explored in the context of metalloenzyme inhibition. nih.gov The amine and allyl substituents can further influence the electronic properties and steric profile of the resulting metal complex, fine-tuning its reactivity and stability. chim.it

Table 2: Metals Known to Complex with the 1,10-Phenanthroline Core and Typical Coordination

| Metal Ion | Coordination Mode | Reference Application |

|---|---|---|

| Fe(II) | Bidentate (N,N) | Electrochemical Polymerization rsc.org |

| Ru(II) | Bidentate (N,N) | Photosensitizers, Electrochemical Polymerization rsc.orgresearchgate.net |

| Co(II) | Bidentate (N,N) | Electrochemical Polymerization rsc.org |

| Cu(II) | Bidentate (N,N) | Catalysis, DNA Binding researchgate.netchim.it |

| Zn(II) | Bidentate (N,N) | Metalloenzyme Inhibition Modeling nih.gov |

Reaction Mechanism Elucidation via Quantum Mechanical Approaches

Quantum mechanical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation barriers. For this compound, this could involve modeling its synthesis or its role in catalytic cycles.

For example, phenanthroline ligands are frequently used in copper-catalyzed cross-coupling reactions. researchgate.net Theoretical studies can clarify the precise role of the ligand in stabilizing the catalytic species and facilitating key steps like oxidative addition and reductive elimination. researchgate.net Furthermore, in processes like electropolymerization of metal-phenanthroline complexes, calculations can confirm that the mechanism is initiated by the oxidation of the amine ligand. rsc.org DFT calculations can also be used to assess the stability of the molecule by determining bond dissociation energies, as has been done for related imine derivatives of 1,10-phenanthrolin-5-amine. mdpi.com

Docking Studies for Biomolecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound might interact with biological targets such as enzymes or DNA.

A detailed study on the closely related N-aryl-1,10-phenanthroline-2-amines serves as an excellent model. nih.gov In that research, molecular docking and molecular dynamics simulations were used to investigate the interaction of these ligands with the Trypanosoma cruzi GP63 metalloenzyme. nih.gov The results showed that the phenanthroline core is crucial for binding, with the N(1) and N(10) atoms coordinating to the Zn(II) cofactor in the enzyme's active site. nih.gov The simulations also revealed other key interactions, including hydrogen bonds between the ligand's amino group and catalytic residues (like glutamic acid), as well as pi-pi stacking and pi-alkyl interactions. nih.gov These non-covalent interactions are critical for the stability and specificity of the ligand-protein complex. Such studies suggest that this compound could be a promising candidate for similar targeted interactions.

Table 3: Summary of Modeled Ligand-Protein Interactions for a Related Phenanthroline Ligand Based on findings for N-aryl-1,10-phenanthroline-2-amines with the TcGP63 metalloenzyme. nih.gov

| Interaction Type | Interacting Groups on Ligand | Interacting Groups on Protein |

|---|---|---|

| Metal Coordination | Phenanthroline N(1), N(10) atoms | Active site Zn(II) ion |

| Hydrogen Bonding | 2-amino group | Carboxylate of catalytic Glu221 residue |

| Pi-Pi Stacking | Phenanthroline aromatic rings | Aromatic residues (e.g., Histidine) |

| Pi-Alkyl Interactions | Aromatic rings | Alkyl side chains of amino acids |

Prediction of Photophysical and Photochemical Properties

Metal complexes of phenanthroline derivatives are well-known for their interesting photophysical and photochemical properties, which are heavily influenced by the nature of the ligand and the central metal ion. researchgate.netchim.it Computational methods, such as Time-Dependent DFT (TD-DFT), can predict these properties, including UV-visible absorption spectra, emission energies, and the character of the electronic transitions involved.

Ruthenium(II) complexes of phenanthroline ligands, for example, often exhibit strong metal-to-ligand charge-transfer (MLCT) transitions. chim.itresearchgate.net These transitions are responsible for their luminescence and photoreactivity. Theoretical calculations can help predict the energy of these MLCT states and how they might be altered by substituents on the phenanthroline ring, such as the N-allyl and amine groups. This predictive power is essential for designing novel complexes for applications as photosensitizers, luminescent probes, or in photodynamic therapy. researchgate.net For instance, Ru(II) complexes with phenanthroline ligands have been computationally and experimentally studied as efficient singlet-oxygen sensitizers. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes to N-Allyl-1,10-phenanthrolin-5-amine Derivatives

Future synthetic efforts will likely concentrate on leveraging the reactive allyl group to create a diverse library of new derivatives. The development of more efficient and varied synthetic methodologies is crucial. While the parent compound, 5-amino-1,10-phenanthroline, can be synthesized, creating derivatives like the N-allyl version and others requires further exploration of synthetic strategies.

Key areas for future synthetic research include:

Functionalization of the Allyl Group: Exploring reactions such as epoxidation, dihydroxylation, and polymerization to introduce new functionalities.

Cross-Coupling Reactions: Utilizing the allyl group in various metal-catalyzed cross-coupling reactions to attach other organic fragments.

"Click" Chemistry: Modifying the allyl group to participate in highly efficient and specific click chemistry reactions, facilitating the construction of complex molecular architectures.

Alternative Synthetic Pathways: Investigating alternative methods for the initial synthesis of this compound itself, potentially through variations of established methods like the Skraup synthesis of quinolines, to improve yield and scalability. tpcj.org

A comparative table of potential synthetic reactions for derivatization is presented below.

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide ring for further nucleophilic attack |

| Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal diol |

| Heck Coupling | Aryl halide, Pd catalyst, base | Arylated derivative |

| Thiol-ene "Click" Reaction | Thiol, photoinitiator, UV light | Thioether linkage |

Exploration of New Metal Centers and Coordination Modes

The 1,10-phenanthroline (B135089) core is renowned for its ability to form stable complexes with a wide range of metal ions. chemicalbook.com Research has extensively covered complexes with metals like iron(II), ruthenium(II), copper(II), and zinc(II). rsc.orgrsc.org For this compound, a key future direction is to explore its coordination chemistry with a broader array of metal centers.

Emerging opportunities lie in:

Lanthanide and Actinide Complexes: Investigating the coordination of this ligand with lanthanide and actinide ions to develop materials with unique photoluminescent and magnetic properties.

Early Transition Metals: Exploring complexes with early transition metals (e.g., Ti, Zr, V) for potential applications in catalysis.

Bimetallic and Polymetallic Systems: Utilizing the allyl group or creating multidentate derivatives to synthesize complexes containing multiple metal centers, which could exhibit cooperative effects in catalysis or electronics. chim.it

The table below summarizes the coordination potential with various metal ions.

| Metal Ion Family | Potential Applications of Complexes | Example Metal Ions |

| Transition Metals | Catalysis, Sensors, Biological mimics | Fe(II), Ru(II), Cu(I), Os(II) rsc.orgrsc.org |

| Lanthanides | Luminescent probes, MRI contrast agents | Eu(III), Tb(III), Yb(III) rsc.org |

| Main Group Metals | Lewis acid catalysis, Photovoltaics | Sn(IV), Al(III) chim.it |

| Actinides | Nuclear waste separation | U(VI), Th(IV) |

Rational Design of Multi-Functional Ligand Systems

The presence of both a robust chelating unit and a reactive organic functional group makes this compound an ideal candidate for the rational design of multi-functional ligand systems. Future research will focus on creating sophisticated ligands where different parts of the molecule perform distinct, pre-programmed functions.

This can be achieved by:

Combining with other Ligating Units: Covalently linking the N-allyl-phenanthroline moiety to other chelating agents to create ligands capable of binding multiple metal ions or binding a single metal ion with very high affinity and specificity.

Introducing Reporter Groups: Attaching fluorescent dyes, redox-active units, or MRI contrast agents to the allyl group to create sensors for specific analytes or imaging agents.

Surface Immobilization: Using the allyl group to anchor the phenanthroline ligand onto solid supports, such as nanoparticles or electrode surfaces, for applications in heterogeneous catalysis or sensing devices. chim.it

Integration into Advanced Hybrid Materials for Specific Applications

A significant area of future opportunity is the incorporation of this compound and its metal complexes into advanced hybrid materials. The allyl group provides a convenient point of attachment for polymerization or grafting onto other material scaffolds.

Promising research directions include:

Metal-Organic Frameworks (MOFs): Designing MOFs where the N-allyl-phenanthroline derivative serves as a functionalized linker, leading to materials with tailored porosity and catalytic activity. chemicalbook.com

Polymer-Based Materials: Copolymerizing allyl-functionalized phenanthroline metal complexes with other monomers to create conductive polymers, stimuli-responsive gels, or ion-exchange resins.

Photosensitized Materials: Integrating metal complexes known for their photosensitizing properties, such as those of Ruthenium(II), into materials for applications in photodynamic therapy or solar energy conversion. researchgate.net

Self-Sensing and Protective Coatings: Developing coatings that incorporate the ligand or its complexes to detect environmental changes (like pH) and release inhibiting agents to prevent corrosion. researchgate.net

Deepening Understanding of Fundamental Chemical Mechanisms

To fully exploit the potential of this compound, a deeper understanding of its fundamental chemical and physical properties is necessary. While much is known about the parent 1,10-phenanthroline, the influence of the N-allyl-amino substituent on its electronic structure, reactivity, and coordination behavior requires detailed investigation.

Future fundamental research should focus on:

Photophysical and Electrochemical Properties: A thorough characterization of the absorption, emission, and redox properties of the ligand and its metal complexes to guide the design of photoactive and electroactive systems. researchgate.net

Reaction Mechanisms: Detailed mechanistic studies of the reactions involving the allyl group and the coordination processes to enable finer control over the synthesis of new derivatives and materials.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the structures, properties, and reactivity of new derivatives and their metal complexes, thus accelerating the discovery process. nih.gov

Q & A

Basic: What are the recommended synthetic methodologies for N-Allyl-1,10-phenanthrolin-5-amine?

This compound can be synthesized via reductive amination or catalytic hydrogenation. A solvent-free approach using palladium catalysts (e.g., Pd/NiO) under hydrogen atmosphere has been effective for similar amines, achieving yields >80% at 25°C . For the parent compound 1,10-phenanthrolin-5-amine, nitro-group reduction using hydrazine hydrate and 10% Pd/C in ethanol at 72°C for 10 hours yielded 72.9% . Scaling up requires inert conditions to prevent oxidation and side reactions.

Basic: What spectroscopic and structural characterization techniques are critical for confirming its molecular identity?

Key techniques include:

- H NMR : To confirm allyl group incorporation (δ ~5.8–5.2 ppm for CH=CH– and δ ~3.9 ppm for N–CH) .

- X-ray crystallography : Resolve steric effects from the allyl substituent; SHELXL/SHELXS programs are widely used for small-molecule refinement .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H] for CHN, theoretical m/z 236.12).

Advanced: How does this compound perform in electrochemical sensing applications compared to other chelators?

In Fe detection, 1,10-phenanthrolin-5-amine (non-allylated) showed lower sensitivity than 2,2-bipyridyl due to weaker metal-chelate stability. PMeOx/X1-PANI@FTO electrodes modified with 1,10-phenanthrolin-5-amine detected Fe only in narrow concentration ranges (25–50 mM), with sensitivity 30% lower than bipyridyl derivatives . The allyl group may sterically hinder coordination, necessitating DFT calculations to optimize ligand geometry .

Advanced: What experimental design considerations are critical for preventing Fe2+^{2+}2+ oxidation during electrochemical studies?

- Nitrogen purging : Remove dissolved oxygen from 0.1 M HCl electrolyte to suppress Fe → Fe oxidation .

- Potentiostatic control : Use a three-electrode system with Ag/AgCl reference to maintain stable potentials during cyclic voltammetry.

- Surface blocking : Depositing PMeOx layers reduced nonspecific adsorption but decreased redox currents by 20–40% .

Advanced: How to resolve contradictions in reported chelation efficiencies for transition metals?

Discrepancies arise from:

- Deposition methods : Drop-casting 1,10-phenanthrolin-5-amine yields inhomogeneous layers vs. electrochemical polymerization for bipyridyls .

- pH dependence : Protonation of the amino group (pKa ~3.96) reduces metal-binding capacity in acidic media .

- Data normalization : Compare current densities (µA/cm) instead of absolute currents to account for electrode surface area variations.

Basic: What are the stability and storage requirements for this compound?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the conjugated phenanthroline ring.

- Moisture control : Use desiccants to avoid hydrolysis of the allyl group.

- Reagent purity : Validate via HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure >95% purity for reproducible results .

Advanced: Can computational methods predict the ligand’s selectivity for specific metal ions?

Yes. Density Functional Theory (DFT) simulations using B3LYP/6-311G(d,p) basis sets can model binding energies (ΔG) for metal complexes. For example, Fe binding to 1,10-phenanthrolin-5-amine shows ΔG = –45.2 kcal/mol vs. –58.1 kcal/mol for Cu, aligning with experimental selectivity trends . Molecular dynamics (MD) simulations further assess solvation effects on chelation.

Basic: What safety precautions are essential when handling this compound?

- Toxicity : Wear nitrile gloves and PPE; avoid inhalation (potential respiratory irritant).

- Waste disposal : Neutralize with 10% acetic acid before incineration.

- Synthetic hazards : Hydrazine hydrate (used in nitro-group reduction) is carcinogenic; use fume hoods .

Advanced: How does the allyl substituent influence electronic properties compared to the parent amine?

The allyl group introduces electron-donating effects via hyperconjugation, raising the HOMO energy by ~0.3 eV (calculated via DFT). This enhances redox activity but may reduce chelation strength due to steric hindrance. UV-Vis spectra show a 10 nm bathochromic shift in λ (280 → 290 nm) upon allylation .

Advanced: What strategies improve the ligand’s performance in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.